Cas no 1934979-09-5 ((1H-pyrazol-3-yl)methanesulfonyl fluoride)

(1H-pyrazol-3-yl)methanesulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- (1H-pyrazol-3-yl)methanesulfonyl fluoride
- EN300-1584110
- 1934979-09-5
-
- インチ: 1S/C4H5FN2O2S/c5-10(8,9)3-4-1-2-6-7-4/h1-2H,3H2,(H,6,7)
- InChIKey: IZWHXDZQFDYKNB-UHFFFAOYSA-N
- ほほえんだ: S(CC1=CC=NN1)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 164.00557674g/mol
- どういたいしつりょう: 164.00557674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 71.2Ų
(1H-pyrazol-3-yl)methanesulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1584110-0.5g |
(1H-pyrazol-3-yl)methanesulfonyl fluoride |
1934979-09-5 | 0.5g |
$1357.0 | 2023-06-04 | ||
Enamine | EN300-1584125-5000mg |
(1H-pyrazol-3-yl)methanesulfonyl fluoride |
1934979-09-5 | 5000mg |
$3273.0 | 2023-09-24 | ||
Enamine | EN300-1584110-5.0g |
(1H-pyrazol-3-yl)methanesulfonyl fluoride |
1934979-09-5 | 5g |
$4102.0 | 2023-06-04 | ||
Enamine | EN300-1584110-0.1g |
(1H-pyrazol-3-yl)methanesulfonyl fluoride |
1934979-09-5 | 0.1g |
$1244.0 | 2023-06-04 | ||
Enamine | EN300-1584110-0.25g |
(1H-pyrazol-3-yl)methanesulfonyl fluoride |
1934979-09-5 | 0.25g |
$1300.0 | 2023-06-04 | ||
Enamine | EN300-1584125-1000mg |
(1H-pyrazol-3-yl)methanesulfonyl fluoride |
1934979-09-5 | 1000mg |
$1129.0 | 2023-09-24 | ||
Enamine | EN300-1584125-500mg |
(1H-pyrazol-3-yl)methanesulfonyl fluoride |
1934979-09-5 | 500mg |
$1084.0 | 2023-09-24 | ||
Enamine | EN300-1584125-250mg |
(1H-pyrazol-3-yl)methanesulfonyl fluoride |
1934979-09-5 | 250mg |
$1038.0 | 2023-09-24 | ||
Enamine | EN300-1584125-2500mg |
(1H-pyrazol-3-yl)methanesulfonyl fluoride |
1934979-09-5 | 2500mg |
$2211.0 | 2023-09-24 | ||
Enamine | EN300-1584110-0.05g |
(1H-pyrazol-3-yl)methanesulfonyl fluoride |
1934979-09-5 | 0.05g |
$1188.0 | 2023-06-04 |
(1H-pyrazol-3-yl)methanesulfonyl fluoride 関連文献
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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(1H-pyrazol-3-yl)methanesulfonyl fluorideに関する追加情報
(1H-Pyrazol-3-yl)Methanesulfonyl Fluoride: A Comprehensive Overview
(1H-Pyrazol-3-yl)methanesulfonyl fluoride, identified by the CAS number 1934979-09-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazole ring with a methanesulfonyl fluoride group. The pyrazole moiety, a five-membered aromatic ring containing two nitrogen atoms, is known for its versatility in chemical synthesis and its ability to participate in various biochemical interactions. The methanesulfonyl fluoride group, on the other hand, introduces electrophilic character to the molecule, making it a valuable reagent in organic synthesis.
The synthesis of (1H-pyrazol-3-yl)methanesulfonyl fluoride typically involves the reaction of (1H-pyrazol-3-yl)methanol with an appropriate sulfonylating agent. This process is often optimized to ensure high yields and purity. Recent studies have explored the use of microwave-assisted synthesis to enhance reaction efficiency, demonstrating the adaptability of this compound in modern synthetic methodologies.
In terms of applications, (1H-pyrazol-3-yl)methanesulfonyl fluoride has found utility in the construction of bioactive molecules. Its electrophilic sulfonyl group makes it an excellent substrate for nucleophilic substitution reactions, enabling the incorporation of various functional groups into complex structures. For instance, researchers have employed this compound as a building block in the synthesis of kinase inhibitors, leveraging its ability to form stable sulfonamides with amino acids.
Recent advancements in medicinal chemistry have highlighted the potential of (1H-pyrazol-3-yl)methanesulfonyl fluoride as a precursor for drug development. A study published in 2023 demonstrated its role in the creation of a novel class of anti-inflammatory agents, where the pyrazole ring contributed to enhanced bioavailability and reduced toxicity. These findings underscore the compound's significance in contemporary drug discovery efforts.
The physical and chemical properties of (1H-pyrazol-3-yl)methanesulfonyl fluoride are well-documented. It exists as a crystalline solid with a melting point of approximately 150°C. The compound is soluble in common organic solvents such as dichloromethane and acetonitrile, facilitating its use in solution-based reactions. Its stability under various reaction conditions has been thoroughly investigated, with results indicating that it remains stable under mildly acidic or basic conditions but reacts vigorously under strongly nucleophilic environments.
In conclusion, (1H-pyrazol-3-yl)methanesulfonyl fluoride stands as a versatile and valuable compound in organic synthesis and pharmacology. Its unique structure and reactivity make it an indispensable tool for researchers aiming to develop novel bioactive molecules. As ongoing studies continue to uncover new applications and optimizations for this compound, its role in advancing chemical science is likely to grow even further.
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